molecular formula C17H15Cl2F3N2O2S B2790413 1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE CAS No. 670272-40-9

1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B2790413
CAS No.: 670272-40-9
M. Wt: 439.27
InChI Key: OYMNZJWTYMFZHO-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Phenyl Groups: The phenyl groups can be attached through nucleophilic aromatic substitution reactions using appropriate halogenated benzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: To improve efficiency and scalability.

    Catalytic Processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzene derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has been studied for various scientific research applications, including:

    Medicinal Chemistry: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: To investigate its effects on cellular processes and molecular targets.

    Industrial Applications: As a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine: Lacks the sulfonyl group.

    1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N2O2S/c18-15-5-4-13(11-16(15)19)23-6-8-24(9-7-23)27(25,26)14-3-1-2-12(10-14)17(20,21)22/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNZJWTYMFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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